N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide
Description
Molecular Formula: C₉H₁₆N₂O₂ SMILES: CN(C)C(=O)CN1CCC(=O)CC1 Structural Features: The compound consists of a dimethylacetamide moiety linked to a 4-oxopiperidine ring via a methylene bridge. Physical Properties:
- Predicted Collision Cross-Section (CCS) for [M+H]⁺: 141.8 Ų
- Key spectral data (from computational predictions): Distinct carbonyl stretches (IR) and NMR shifts corresponding to the dimethylacetamide and piperidinone groups .
Properties
IUPAC Name |
N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONSFHCFJYQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide typically involves the reaction of piperidin-4-one with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
Anticonvulsant Activity
Research indicates that derivatives of N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide may exhibit anticonvulsant properties. A study focused on synthesizing new derivatives similar to this compound showed promising results in animal models for epilepsy. The synthesized compounds were evaluated for their efficacy using standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests.
| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| This compound | 52.30 | >500 | >9.56 |
| Phenytoin (Reference) | 28.10 | >100 | >3.6 |
| Valproic Acid (Reference) | 485 | 784 | 1.6 |
The results indicated that the compound demonstrated a protective index greater than that of phenytoin, a well-known antiepileptic drug, suggesting its potential as a candidate for further development in epilepsy treatment .
Biochemical Applications
Cell Culture Buffering Agent
The compound has been identified as a non-ionic organic buffering agent suitable for use in cell cultures within a pH range of 6 to 8.5. This property makes it valuable in biochemical research where maintaining specific pH levels is crucial for cellular processes .
Case Study: Anticonvulsant Screening
A detailed study was conducted on various derivatives of this compound to evaluate their anticonvulsant activity. The study involved:
- Synthesis of multiple derivatives.
- Testing in MES and PTZ models.
Results highlighted that certain derivatives exhibited significant anticonvulsant activity, particularly in the MES model, where they showed comparable efficacy to established antiepileptic drugs .
Case Study: Biochemical Stability
In another investigation focusing on the biochemical stability of the compound when used as a buffering agent, it was found that this compound maintained stability under various conditions, making it suitable for long-term experiments in cell culture applications .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Acetamide Derivatives
N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4a)
- Molecular Formula : C₇H₁₁N₃O₂
- Key Differences: Replaces the piperidinone ring with a 4,5-dihydroimidazol-2-yl group.
- Physical Properties :
- Synthesis : Synthesized via the El-Saghier reaction, yielding 92% under mild conditions .
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
- Molecular Formula : C₁₉H₂₁N₃O
- Key Differences: Contains an imidazopyridine core instead of piperidinone.
- Pharmacological Activity : Binds selectively to GABAₐ ω1 receptors, inducing sedative effects. The imidazopyridine structure enhances receptor specificity compared to benzodiazepines .
- Physical Properties : Higher molecular weight (307.39 g/mol) and lipophilicity due to aromatic substituents .
N,N-Dimethyl-2-(1-naphthyl)-2-oxoacetamide
Substituted Phenyl Acetamides
N,N-Dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide (1c)
- Molecular Formula: C₁₁H₁₂F₃NO
- Key Differences : Contains a trifluoromethylphenyl group, introducing strong electron-withdrawing effects.
- Synthesis : Prepared via general amidation protocols, similar to the target compound but with aryl halide intermediates .
Zolpidem Impurity (N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
- Key Differences : Structural isomer of Zolpidem with a methyl group at position 7 of the imidazopyridine ring.
- Significance: Highlighted as a pharmacopoeial impurity, emphasizing the sensitivity of biological activity to minor structural changes .
N,N-Dimethyl-1-phenyl-1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide (2b)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Melting Point (°C) | Biological Activity/Reactivity |
|---|---|---|---|---|---|
| N,N-Dimethyl-2-(4-oxopiperidin-1-yl)acetamide | C₉H₁₆N₂O₂ | 184.24 | Piperidinone, dimethylacetamide | - | Not reported |
| N,N-Dimethyl-2-(4-oxoimidazol-2-yl)acetamide | C₇H₁₁N₃O₂ | 169.18 | Dihydroimidazole, dimethylacetamide | 150 | None reported |
| Zolpidem | C₁₉H₂₁N₃O | 307.39 | Imidazopyridine, dimethylacetamide | - | GABAₐ ω1 receptor agonist |
| N,N-Dimethyl-2-(1-naphthyl)-2-oxoacetamide | C₁₃H₁₃NO₂ | 215.25 | Naphthyl, ketone | - | Photoactive (Yang cyclization) |
Biological Activity
N,N-Dimethyl-2-(4-oxopiperidin-1-yl)acetamide, a compound with the molecular formula , has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by its unique structure, which includes a piperidinone moiety. The synthesis typically involves the reaction of piperidin-4-one with N,N-dimethylacetamide under controlled conditions to yield the desired product.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₂ |
| SMILES | CN(C)C(=O)CN1CCC(=O)CC1 |
| InChI | InChI=1S/C9H16N2O2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h3-7H2,1-2H3 |
The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. This compound can influence various cellular pathways, leading to different biological effects depending on the target molecule involved .
Key Mechanisms
- Protein Binding : The compound binds to specific proteins, modulating their activity and function.
- Enzyme Interaction : It affects enzymatic reactions, potentially serving as an inhibitor or activator depending on the context.
- Cellular Pathway Modulation : By interacting with signaling pathways, it can influence cell proliferation, apoptosis, and other critical cellular processes.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Antitumor Activity
In studies exploring its potential as an anticancer agent, this compound has shown promising results in inhibiting cancer cell proliferation. For instance, analogs of this compound have been developed to target vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in cancer progression .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory properties. It may inhibit the immunoproteasome, which plays a role in regulating immune responses and could be beneficial in treating autoimmune diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that derivatives of this compound can significantly inhibit tumor cell lines with IC50 values in the low micromolar range .
- Molecular Docking Studies : Advanced molecular dynamics simulations have provided insights into how this compound interacts with its targets at the molecular level, revealing potential binding sites and affinities .
- Comparative Studies : When compared to similar compounds, this compound has shown distinct advantages in terms of selectivity and potency against specific biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide, and how are intermediates purified?
- Methodology : The compound is typically synthesized via condensation reactions between 4-oxopiperidine derivatives and activated acetamide intermediates. For example, a piperidinone precursor may react with chloroacetyl chloride in the presence of dimethylamine under basic conditions. Purification often involves column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization from ethanol/water . Key analytical tools like NMR (¹H, ¹³C) and mass spectrometry are critical for verifying intermediate structures.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Spectroscopic characterization employs:
- FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for the amide and ketone groups).
- NMR : ¹H NMR reveals proton environments (e.g., dimethylamine protons at δ 2.8–3.1 ppm, piperidinyl protons at δ 1.5–2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 211.1445 for C₉H₁₆N₂O₂⁺). X-ray crystallography may resolve stereochemical ambiguities .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodology : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS/MS in MRM mode ensures specificity. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction. Validation parameters (linearity, LOD/LOQ, recovery) must adhere to ICH guidelines. Chemometric methods like PLS or PCR can improve accuracy in multi-component systems .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to GABAₐ receptors?
- Methodology :
- Density Functional Theory (DFT) : Optimizes the compound’s geometry (B3LYP/6-311G++(d,p)) and calculates electronic properties (HOMO-LUMO, dipole moments).
- Molecular Docking (AutoDock/Vina) : Docks the compound into GABAₐ receptor pockets (PDB ID: 6HUP) to assess binding modes and interaction energies (e.g., hydrogen bonds with Asn265, hydrophobic contacts with Phe77).
- Molecular Dynamics Simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell lines (e.g., HEK293 vs. SH-SY5Y).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers or systemic biases.
- Orthogonal Assays : Cross-validate results with electrophysiology (patch-clamp) or radioligand binding assays .
Q. What strategies improve the compound’ metabolic stability in preclinical studies?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., N-demethylation or piperidinyl oxidation).
- Structure-Activity Relationships (SAR) : Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., ketone → bioisostere).
- CYP Enzyme Inhibition Assays : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Solution : Use co-solvents (DMSO ≤ 0.1%) or solubilizing agents (β-cyclodextrin). For cell-based assays, pre-formulate with lipid carriers (e.g., liposomes) or employ nanoemulsion techniques .
Q. What experimental designs minimize off-target effects in neuropharmacological studies?
- Solution :
- Selective Receptor Profiling : Screen against a panel of 50+ GPCRs, ion channels, and transporters (Eurofins Cerep).
- CRISPR Knockout Models : Validate target specificity using GABAₐ receptor subunit-deficient cell lines.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ ratios to differentiate primary vs. secondary effects .
Data Presentation Example
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 68–72% (after column chromatography) | |
| LogP (Predicted) | 1.2 ± 0.3 (ChemAxon) | |
| GABAₐ Binding Energy (kcal/mol) | −9.2 (AutoDock Vina) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
